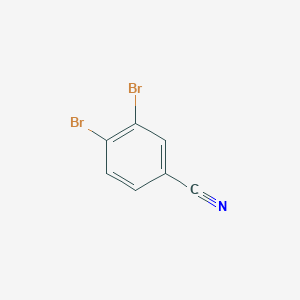

3,4-Dibromobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODPYGNFQNGQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604420 | |

| Record name | 3,4-Dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188984-35-2 | |

| Record name | 3,4-Dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 188984-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromobenzonitrile (CAS No. 188984-35-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Introduction: The Strategic Importance of 3,4-Dibromobenzonitrile in Synthesis

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, identified by CAS number 188984-35-2, emerges as a highly versatile and valuable intermediate.[1] Its benzene ring, substituted with two bromine atoms and a nitrile group, offers multiple reactive sites for a diverse range of chemical transformations.[2] This unique structural arrangement makes it an attractive precursor for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the core properties, safety considerations, and synthetic applications of this compound, offering insights to researchers and developers aiming to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development.

Core Chemical Identity

The fundamental identity of this compound is established by its structural and molecular characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [][4] |

| CAS Number | 188984-35-2 | [4][5][6][7][8] |

| Molecular Formula | C₇H₃Br₂N | [][4][5][6] |

| Molecular Weight | 260.91 g/mol | [4] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)Br)Br | [][4] |

| InChIKey | WODPYGNFQNGQJU-UHFFFAOYSA-N | [4] |

Computed Physical Properties

Computational models provide valuable estimations of a molecule's behavior and characteristics.

| Property | Value | Source |

| XLogP3 | 3 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Exact Mass | 260.86117 Da | [4] |

| Monoisotopic Mass | 258.86322 Da | [4] |

| Topological Polar Surface Area | 23.8 Ų | [4] |

| Heavy Atom Count | 10 | [5] |

| Complexity | 160 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

Mass Spectrometry: The mass spectrum of this compound provides critical information for its identification.[9] Predicted collision cross-section (CCS) values for various adducts can aid in its characterization in complex mixtures.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound was not found in the provided search results, analysis of related bromobenzonitrile isomers can offer insights into the expected spectral patterns. For instance, the ¹H NMR of brominated benzonitriles will show characteristic aromatic proton signals, with chemical shifts and coupling constants dependent on the substitution pattern.[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other bands corresponding to C-Br and aromatic C-H and C=C vibrations would also be present.

Safety and Handling

Proper handling and awareness of potential hazards are critical when working with any chemical intermediate.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation (Skin Irrit. 2).[4]

-

H319: Causes serious eye irritation (Eye Irrit. 2).[4]

-

H335: May cause respiratory irritation (STOT SE 3).[4]

The signal word for this compound is Warning .[4]

Precautionary Measures and First Aid

Adherence to standard laboratory safety protocols is essential.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[13]

-

In Case of Exposure:

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[13]

-

Synthetic Applications and Rationale

The synthetic utility of this compound lies in the differential reactivity of its functional groups, enabling its use as a versatile scaffold in the synthesis of more complex molecules. It is a key intermediate in the production of various agrochemicals and pharmaceuticals.[1]

Key Reactions and Mechanistic Insights

The bromine and nitrile functionalities are the primary sites for chemical modification. The bromine atoms are susceptible to a variety of cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.

Role in Drug Discovery and Development

Nitrile-containing compounds are prevalent in a wide range of pharmaceuticals, where the nitrile group can act as a key binding element or a bioisosteric replacement for other functional groups.[14] Benzonitrile derivatives, in particular, have been investigated for their potential in developing antitumor drugs.[15] The dibromo substitution pattern of this compound provides a platform for creating diverse libraries of compounds for screening and lead optimization in drug discovery programs. For instance, similar brominated benzonitriles are crucial intermediates in the synthesis of targeted therapies for cancer and inflammatory conditions.[16]

Application in Agrochemicals

Halogenated benzonitriles are important precursors in the synthesis of herbicides and other agrochemicals.[17] The specific substitution pattern of this compound makes it a valuable starting material for developing new and effective crop protection agents.

Experimental Protocols: A Conceptual Framework

While specific, validated protocols for reactions involving this compound require development and optimization on a case-by-case basis, the following outlines a conceptual workflow for a common synthetic transformation.

Conceptual Workflow: Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds.

Caption: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Conclusion: A Versatile Synthetic Intermediate

This compound (CAS No. 188984-35-2) is a valuable and versatile intermediate for chemical synthesis. Its multiple reactive sites allow for the construction of a wide array of complex organic molecules. A thorough understanding of its properties, safe handling procedures, and synthetic potential is crucial for its effective application in the development of new pharmaceuticals, agrochemicals, and advanced materials. As research in these fields continues to advance, the importance of strategic building blocks like this compound will undoubtedly grow.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 4. This compound | C7H3Br2N | CID 20270707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aablocks.com [aablocks.com]

- 6. 10-035155 - 34-dibromobenzonitrile | 188984-35-2 [cymitquimica.com]

- 7. angenechemical.com [angenechemical.com]

- 8. 188984-35-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. PubChemLite - this compound (C7H3Br2N) [pubchemlite.lcsb.uni.lu]

- 11. 3-Bromobenzonitrile(6952-59-6) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Bromobenzonitrile(623-00-7) 1H NMR spectrum [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. audreyli.com [audreyli.com]

Foreword: Understanding the Utility of a Versatile Chemical Intermediate

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dibromobenzonitrile

In the landscape of modern drug discovery and materials science, the strategic value of a chemical intermediate is defined by its structural functionality and synthetic versatility. This compound (CAS No. 188984-32-5) emerges as a compound of significant interest, offering a unique combination of reactive sites that serve as versatile handles for molecular elaboration. The presence of two bromine atoms on the aromatic ring, coupled with a nitrile group, provides chemists with a powerful toolkit for constructing complex molecular architectures. This guide provides an in-depth examination of the physicochemical properties, synthesis, analysis, and safe handling of this compound, tailored for researchers and development professionals who require a deep, practical understanding of this key building block.

Molecular and Physicochemical Profile

A foundational understanding of a compound's physical and spectroscopic properties is paramount for its effective application in research and development. While extensive experimental data for this compound is not comprehensively reported in public literature, we can deduce its key characteristics from computational data and analysis of analogous structures.

Core Identifiers and Computed Properties

The fundamental identifiers and computationally derived properties of this compound are summarized below, providing a quantitative starting point for its use.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 188984-35-2 | [PubChem][1] |

| Molecular Formula | C₇H₃Br₂N | [PubChem][1] |

| Molecular Weight | 260.91 g/mol | [PubChem][1] |

| Monoisotopic Mass | 258.86322 Da | [PubChem][1] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)Br)Br | [PubChem][1] |

| InChI Key | WODPYGNFQNGQJU-UHFFFAOYSA-N | [PubChem][1] |

| Topological Polar Surface Area | 23.8 Ų | [PubChem][1] |

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physical State and Solubility Profile

Based on its molecular weight and aromatic structure, this compound is expected to be a solid at room temperature. Its solubility profile is dictated by the hydrophobic nature of the dibrominated benzene ring and the polar nitrile group.

-

Water Solubility : Expected to be very low to insoluble due to the large, nonpolar aromatic core.

-

Organic Solvent Solubility : It is anticipated to be soluble in common polar aprotic organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and dimethylformamide (DMF), which are capable of solvating both the aromatic ring and the nitrile functionality.[2][3][4]

This solubility behavior is critical for selecting appropriate solvent systems for chemical reactions, purification (e.g., recrystallization or chromatography), and analytical sample preparation.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While dedicated spectra for this specific compound are sparse in public databases, we can predict the key features based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The spectrum is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm). The proton at C2 (ortho to the nitrile) would likely appear as a doublet. The proton at C5 (ortho to a bromine) would be a doublet of doublets, and the proton at C6 (between a bromine and the nitrile) would also be a doublet. The precise chemical shifts and coupling constants would confirm the 3,4-disubstitution pattern.

-

¹³C NMR : The spectrum should exhibit seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The nitrile carbon (C≡N) is expected in the 115-120 ppm range. The carbon attached to the nitrile group (C1) would be significantly downfield, while the two carbons bonded to bromine would also be shifted. The remaining three CH carbons would appear in the typical aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the functional groups present. For this compound, the following key absorption bands are expected:

-

C≡N Stretch : A sharp, strong absorption band in the region of 2240–2220 cm⁻¹, characteristic of an aromatic nitrile.[5] Conjugation with the benzene ring slightly lowers the frequency compared to saturated nitriles.[5]

-

Aromatic C=C Stretch : Medium to weak bands in the 1600–1450 cm⁻¹ region.

-

Aromatic C-H Stretch : Peaks appearing above 3000 cm⁻¹.

-

C-Br Stretch : Absorptions in the fingerprint region, typically between 600 and 500 cm⁻¹, although these can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Electron Ionization (EI-MS) : The mass spectrum will show a prominent molecular ion (M⁺) peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1, providing unambiguous confirmation of a dibrominated compound.[1]

-

High-Resolution Mass Spectrometry (HRMS) : This technique can determine the exact mass of the molecular ion, allowing for the confirmation of the molecular formula C₇H₃Br₂N.

Synthesis and Purification: A Validated Approach

While multiple synthetic routes may be conceived, the Sandmeyer reaction stands out as a robust and well-established method for converting an aromatic amine into a nitrile.[6][7] This section details a proposed, field-proven protocol for the synthesis of this compound from 3,4-dibromoaniline.

The Sandmeyer Reaction: Causality and Control

The Sandmeyer reaction is a two-stage process: (1) diazotization of a primary aromatic amine, followed by (2) a copper(I)-catalyzed nucleophilic substitution of the diazonium group.[8][9]

-

Causality of Low Temperature : The initial diazotization step, where the amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid), is performed at 0–5 °C. This is critical because the resulting aryl diazonium salt is unstable at higher temperatures and can decompose, leading to side products and reduced yield.[10]

-

Role of Copper(I) Cyanide : In the second step, copper(I) cyanide acts as both the source of the cyanide nucleophile and the catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[7]

Diagram 2: Proposed Workflow for Synthesis of this compound

A step-by-step workflow for the Sandmeyer synthesis.

Detailed Experimental Protocol

Materials:

-

3,4-Dibromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Protocol:

Part A: Diazotization

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3,4-dibromoaniline (1.0 eq.) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq.) in deionized water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the amine suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Cyanation

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium or potassium cyanide (1.3 eq.) in water. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the effervescence (evolution of N₂ gas).

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50–60 °C until the evolution of nitrogen gas ceases.

Part C: Work-up and Purification

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Analytical Quality Control

Ensuring the purity and identity of this compound is critical for its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for quality control.

Diagram 3: Analytical Workflow for Quality Control

A dual-pathway workflow for purity and identity verification.

Protocol: Purity Determination by Reverse-Phase HPLC

This method provides a quantitative measure of the purity of the synthesized compound.

-

Column : C18, 4.6 x 150 mm, 3 µm particle size.

-

Mobile Phase : A gradient of Acetonitrile (ACN) and water. For example, starting with 60:40 ACN:Water, ramping to 95:5 ACN:Water.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 220 nm.[11]

-

Sample Preparation : Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

-

Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol: Identity Confirmation by GC-MS

This technique confirms both the identity and purity by separating the compound and providing its mass spectrum.

-

GC Column : A nonpolar column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate.

-

Oven Program : Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

Injector : Split/splitless injector at ~250 °C.

-

MS Detector : Electron Ionization (EI) source at 70 eV, scanning a mass range of 50-400 amu.

-

Analysis : The retention time provides a characteristic identifier. The resulting mass spectrum should be compared to a reference or analyzed for the expected molecular ion and the 1:2:1 isotopic cluster for a dibrominated compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

Safe Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block whose value is derived from the orthogonal reactivity of its functional groups. A thorough understanding of its physicochemical properties, spectroscopic signatures, and handling requirements is fundamental to its successful application. The proposed Sandmeyer synthesis provides a reliable and scalable route to this intermediate, while the analytical protocols described herein establish a framework for robust quality control. By leveraging the technical insights provided in this guide, researchers and drug development professionals can confidently integrate this compound into their synthetic programs to accelerate innovation.

References

- 1. This compound | C7H3Br2N | CID 20270707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. byjus.com [byjus.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. helixchrom.com [helixchrom.com]

3,4-Dibromobenzonitrile molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4-Dibromobenzonitrile

Abstract: this compound is a halogenated aromatic nitrile that serves as a key building block in the synthesis of various agrochemicals and pharmaceutical intermediates.[1][] A comprehensive understanding of its three-dimensional structure, conformational stability, and electronic properties is paramount for predicting its reactivity, designing novel synthetic pathways, and understanding its interactions in biological systems. This technical guide provides a detailed analysis of the molecular structure and conformation of this compound, leveraging a synergistic approach that combines state-of-the-art computational modeling with comparative analysis of empirical data from analogous structures. We delve into the molecule's predicted geometry, vibrational spectroscopy, and electronic landscape, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Introduction to this compound

This compound (C₇H₃Br₂N) is a disubstituted benzonitrile featuring bromine atoms at the C3 and C4 positions of the benzene ring. Its chemical structure makes it a versatile precursor for introducing the 3,4-dibromophenyl moiety or for further functionalization via reactions targeting the nitrile group or the bromine substituents.[3] Notably, it is a precursor in the synthesis of 3,4-difluorobenzonitrile, an important intermediate for certain herbicides.[4][5] The precise arrangement of the substituents on the aromatic ring governs the molecule's dipole moment, crystal packing, and overall reactivity. Therefore, a detailed structural elucidation is not merely an academic exercise but a critical component for its effective application.

This guide employs Density Functional Theory (DFT) as the primary tool for structural prediction, a method renowned for its accuracy in calculating molecular geometries and properties.[6][7] These computational findings are contextualized by comparing them with experimental data from closely related molecules, particularly from single-crystal X-ray diffraction studies, which provide the gold standard for solid-state structural determination.[8]

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below. These values are essential for laboratory handling, analytical characterization, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | [9] |

| CAS Number | 188984-35-2 | [10] |

| Molecular Formula | C₇H₃Br₂N | [9] |

| Molecular Weight | 260.91 g/mol | [9] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)Br)Br | [11] |

| InChI Key | WODPYGNFQNGQJU-UHFFFAOYSA-N | [11] |

| XLogP3-AA | 3 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

| Hydrogen Bond Acceptors | 1 | [9] |

Spectroscopic Signature Analysis

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular skeleton.[12][13] The spectra are governed by the molecule's vibrational modes, which are sensitive to the mass of the atoms and the strength of the chemical bonds.[14] For this compound, the key expected vibrational frequencies are associated with the C≡N stretch, C-Br stretches, and various aromatic C-H and C-C vibrations.

Computational methods, such as DFT, are frequently used to calculate harmonic vibrational frequencies, which show good agreement with experimental data after appropriate scaling.[15][16]

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C≡N Stretch | 2240 - 2220 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Aromatic C-H In-plane Bend | 1300 - 1000 | Medium |

| C-CN Stretch | 1200 - 1150 | Medium |

| C-Br Stretch | 700 - 500 | Strong |

| Aromatic C-H Out-of-plane Bend | 900 - 675 | Strong (IR) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of organic molecules.

-

¹H NMR: The aromatic region would display a complex splitting pattern for the three non-equivalent protons. The proton at C2 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C6 as a doublet, with coupling constants typical for ortho and meta relationships.

-

¹³C NMR: The spectrum would show seven distinct signals: one for the nitrile carbon (typically ~118 ppm), one for the quaternary carbon attached to the nitrile group, two for the bromine-substituted carbons, and three for the carbons bearing hydrogen atoms. The chemical shifts are significantly influenced by the electronegativity and anisotropic effects of the bromine and nitrile substituents.

Molecular Structure and Conformation

The core of this guide focuses on the precise three-dimensional arrangement of atoms in this compound. Due to the absence of a published crystal structure, we rely on high-level DFT calculations, validated by comparison with the known crystal structure of its isomer, 3,5-Dibromobenzonitrile.[17]

Computational Methodology: Density Functional Theory (DFT)

Causality Behind Method Selection: DFT, specifically using a hybrid functional like B3LYP combined with a sufficiently large basis set such as 6-311++G(d,p), provides an excellent balance between computational cost and accuracy for predicting the geometries, energies, and vibrational frequencies of organic molecules.[7] This level of theory effectively accounts for electron correlation, which is crucial for describing the electronic structure of the aromatic system and the influence of the electronegative substituents.

Protocol 1: DFT-Based Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: Construct an initial 3D model of this compound using molecular modeling software.

-

Computational Software: Employ a quantum chemistry package such as Gaussian16.[7]

-

Method and Basis Set Selection: Specify the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This combination is robust for capturing both geometric and electronic properties.

-

Geometry Optimization: Perform a full geometry optimization without symmetry constraints to locate the minimum energy structure on the potential energy surface. The convergence criteria should be set to tight or very tight to ensure a true minimum is found.

-

Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

To obtain the predicted IR and Raman spectra and thermodynamic properties.

-

-

Data Extraction: Extract key geometric parameters (bond lengths, angles, dihedral angles) and electronic properties (dipole moment, NBO charges, HOMO/LUMO energies) from the output file.

References

- 1. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 7. mdpi.com [mdpi.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. This compound | C7H3Br2N | CID 20270707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 188984-35-2 [chemicalbook.com]

- 11. PubChemLite - this compound (C7H3Br2N) [pubchemlite.lcsb.uni.lu]

- 12. staffsites.sohag-univ.edu.eg [staffsites.sohag-univ.edu.eg]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Vibrational spectral investigation, NBO, first hyperpolarizability and UV-Vis spectral analysis of 3,5-dichlorobenzonitrile and m-bromobenzonitrile by ab initio and density functional theory methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FTIR and FT-Raman spectra, molecular geometry, vibrational assignments, first-order hyperpolarizability, ab initio and DFT calculations for 3,4-dimethoxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3,5-Dibromobenzonitrile | C7H3Br2N | CID 2797690 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4-Dibromobenzonitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, offering profound insights into molecular structure.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3,4-Dibromobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[] Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting. It elucidates the principles behind spectral patterns, details robust experimental protocols to ensure data integrity, and provides a framework for structural elucidation. We will explore how the electronic environment shaped by the bromine and nitrile substituents dictates the chemical shifts and coupling constants, offering a complete spectral assignment for this molecule.

Molecular Structure and Predicted Spectral Features

Understanding the NMR spectrum begins with a thorough analysis of the target molecule's structure. This compound (C₇H₃Br₂N) possesses a disubstituted benzene ring, leading to a distinct and predictable set of signals in both ¹H and ¹³C NMR spectra.

The lack of symmetry in the substitution pattern means that all three aromatic protons (H-2, H-5, H-6) and all seven carbon atoms are chemically non-equivalent and should, therefore, produce unique resonance signals.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Story of Electronic Effects

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule.[3] In this compound, the chemical shifts are governed by the electron-withdrawing (deshielding) nature of the two bromine atoms and the strongly anisotropic and electron-withdrawing cyano group.

Predicted ¹H NMR Pattern:

-

H-2: This proton is ortho to the cyano group and meta to the C3-Br. It is expected to be the most deshielded proton and should appear as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to the C3-Br and meta to the cyano group and C4-Br. It is expected to appear as a doublet of doublets due to coupling with H-2 and H-5.

-

H-5: This proton is ortho to the C4-Br and meta to the C3-Br and the cyano group. It should appear as a doublet due to coupling with H-6.

Experimental ¹H NMR Data Summary

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.95 | d | ~1.8 | 1H |

| H-6 | ~7.80 | dd | ~8.2, ~1.8 | 1H |

| H-5 | ~7.60 | d | ~8.2 | 1H |

Note: The exact chemical shifts can vary slightly based on the solvent and concentration. The values presented are typical estimates based on substituent effects from related compounds.[4]

Detailed Signal Interpretation:

-

Signal at ~7.95 ppm (H-2): This signal appears furthest downfield. Its position is heavily influenced by the deshielding cone of the adjacent nitrile group. It appears as a doublet with a small coupling constant (J ≈ 1.8 Hz), which is characteristic of a four-bond meta-coupling to H-6.

-

Signal at ~7.80 ppm (H-6): This proton experiences deshielding from the ortho-bromine at C-3. Its multiplicity as a doublet of doublets confirms its coupling to two non-equivalent neighboring protons. The larger coupling constant (J ≈ 8.2 Hz) corresponds to the three-bond ortho-coupling with H-5, while the smaller coupling constant (J ≈ 1.8 Hz) arises from the four-bond meta-coupling to H-2.

-

Signal at ~7.60 ppm (H-5): This proton is the most upfield of the three, influenced by the ortho-bromine at C-4. It appears as a clean doublet with a coupling constant of J ≈ 8.2 Hz, consistent with its ortho-relationship to H-6.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.[5] For this compound, seven distinct signals are expected.

Experimental ¹³C NMR Data Summary

| Carbon | Chemical Shift (δ, ppm) | Description |

| C-CN | ~117.5 | Nitrile Carbon |

| C-1 | ~114.0 | Quaternary, CN-bearing |

| C-3 | ~125.0 | Quaternary, Br-bearing |

| C-4 | ~129.5 | Quaternary, Br-bearing |

| C-5 | ~132.0 | Tertiary (CH) |

| C-2 | ~135.5 | Tertiary (CH) |

| C-6 | ~138.0 | Tertiary (CH) |

Note: Assignments are based on predicted substituent chemical shift (SCS) effects and data from analogous structures. Quaternary carbon signals (C-1, C-3, C-4, C-CN) are typically of lower intensity than protonated carbons.[5]

Detailed Signal Interpretation:

-

Quaternary Carbons: The signals for C-1, C-3, and C-4 are assigned based on the known effects of -CN and -Br substituents on benzene rings. The carbon attached to the electron-withdrawing nitrile group (C-1) is shifted upfield relative to other quaternary carbons. The two carbons bearing bromine atoms (C-3 and C-4) are also clearly identifiable in the quaternary region. The nitrile carbon itself (C-CN) appears in its characteristic region around 117-120 ppm.

-

Protonated Carbons: The assignments for the CH carbons (C-2, C-5, C-6) are based on their electronic environment. The relative chemical shifts are determined by the combined inductive and resonance effects of the nearby bromo and cyano substituents.

Experimental Protocol: A Self-Validating Workflow for High-Integrity Data

The trustworthiness of NMR data is built upon a foundation of meticulous experimental practice. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Part A: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[6]

-

Material & Purity Check: Begin with 10-20 mg of this compound. Ensure the material is dry and free of particulate or paramagnetic impurities, which can severely degrade spectral resolution.[7]

-

Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent bottle is stored under an inert atmosphere to minimize moisture contamination.[8]

-

Dissolution & Transfer: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent. Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean, and unscratched 5 mm NMR tube (e.g., Wilmad or Norell brand). This filtration step is critical to remove any micro-particulates.[8][9]

-

Internal Standard: For precise chemical shift referencing, the residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) can be used. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm), but care must be taken not to add an excess.[6]

-

Capping & Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Part B: Data Acquisition and Processing Workflow

Modern NMR spectrometers streamline data acquisition, but understanding the process is key to troubleshooting and optimization.

Caption: Standard workflow for NMR data acquisition and processing.

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The magnetic field (B₀) is homogenized across the sample volume by adjusting shim coils. This process is crucial for achieving sharp, symmetrical peaks and high resolution.

-

Acquisition: A standard 1D proton or carbon pulse program is executed. The resulting signal, a Free Induction Decay (FID), is collected.[10]

-

Processing: The raw FID (time-domain data) is converted into the spectrum (frequency-domain data) through a series of mathematical operations[11][12][13]:

-

Fourier Transformation (FT): The core step that converts the FID into a recognizable spectrum.

-

Phase Correction: Adjusts the phase of the signals to ensure all peaks are purely absorptive (pointing upwards).

-

Baseline Correction: Removes low-frequency distortions to create a flat baseline.

-

Referencing: The chemical shift axis is calibrated against the known signal of the internal standard or residual solvent.

-

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound serves as a powerful testament to the utility of NMR spectroscopy in definitive structure elucidation. Through the careful interpretation of chemical shifts, coupling constants, and signal multiplicities, we have successfully assigned every proton and carbon in the molecule. This guide underscores the necessity of a synergistic approach, combining theoretical understanding with rigorous, self-validating experimental protocols to generate high-fidelity, trustworthy data essential for research and development in the chemical and pharmaceutical sciences.

References

- 1. microbenotes.com [microbenotes.com]

- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. organomation.com [organomation.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. scribd.com [scribd.com]

- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 11. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 12. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 13. researchgate.net [researchgate.net]

Mass spectrometry fragmentation pattern of 3,4-Dibromobenzonitrile

An Authoritative Guide to the Mass Spectrometry Fragmentation of 3,4-Dibromobenzonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₇H₃Br₂N). As a substituted aromatic nitrile, its fragmentation is governed by the stability of the aromatic core, the distinct isotopic signature of its two bromine atoms, and characteristic cleavages related to the nitrile functional group. This document elucidates the formation of the molecular ion, details the principal fragmentation pathways, and presents a predictive mass spectrum based on established chemical principles and data from analogous compounds. The guide is intended for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical identification.

Introduction: The Analyte and the Technique

1.1. This compound: A Profile

This compound is an aromatic organic compound with the chemical formula C₇H₃Br₂N.[1][2] It consists of a benzene ring substituted with two bromine atoms at adjacent positions (3 and 4) and a nitrile (-C≡N) group. Its monoisotopic mass is approximately 258.86 Da.[3] Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex mixtures, reaction monitoring, and metabolite studies.

1.2. Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule.[4] This energy is sufficient to eject an electron, forming a high-energy molecular radical cation (M•⁺), which is often prone to extensive and predictable fragmentation.[5][6] For aromatic compounds like this compound, the stable ring structure typically allows for the detection of a prominent molecular ion, which is the starting point for interpreting the fragmentation cascade.[7][8]

The Molecular Ion (M•⁺) Cluster: A Distinctive Isotopic Signature

A hallmark of compounds containing chlorine or bromine is the presence of characteristic isotopic patterns in their mass spectra. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[9]

For a molecule containing two bromine atoms, the molecular ion will appear as a cluster of three distinct peaks:

-

M•⁺: The peak corresponding to the molecule containing two ⁷⁹Br isotopes.

-

[M+2]•⁺: The peak for molecules with one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]•⁺: The peak for molecules with two ⁸¹Br isotopes.

The statistical probability of these combinations results in a characteristic relative intensity ratio of approximately 1:2:1 .[9][10] This pattern is a definitive indicator for the presence of two bromine atoms in the analyte.

| Ion | Isotopic Composition | Calculated m/z | Expected Relative Intensity |

| M•⁺ | C₇H₃(⁷⁹Br)₂N | 259 | ~100% |

| [M+2]•⁺ | C₇H₃(⁷⁹Br)(⁸¹Br)N | 261 | ~200% |

| [M+4]•⁺ | C₇H₃(⁸¹Br)₂N | 263 | ~100% |

| Table 1: Predicted molecular ion cluster for this compound. |

Primary Fragmentation Pathways

The energetic molecular ion of this compound undergoes fragmentation through several competing pathways, driven by the cleavage of the weakest bonds and the formation of stable daughter ions.

3.1. Pathway A: Loss of a Bromine Radical (•Br)

The cleavage of a carbon-bromine bond is a primary and highly favorable fragmentation event for halogenated aromatic compounds. This results in the formation of a brominated benzonitrile cation.

M•⁺ → [M - Br]⁺ + •Br

This fragmentation will produce two prominent peaks separated by 2 Da, corresponding to the remaining bromine isotope (⁷⁹Br or ⁸¹Br). The loss of a bromine radical from the molecular ion cluster (m/z 259, 261, 263) leads to the formation of an ion cluster at m/z 180 and 182 .

3.2. Pathway B: Loss of Hydrogen Cyanide (HCN)

The elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da) is a characteristic fragmentation of aromatic nitriles.[11][12] This process often involves rearrangement and results in the formation of a dibromobenzyne radical cation.

M•⁺ → [M - HCN]•⁺ + HCN

This pathway would yield an ion cluster with the characteristic 1:2:1 dibromo pattern at m/z 232, 234, and 236 .

3.3. Sequential Fragmentations

The primary fragment ions can undergo further dissociation:

-

Sequential Loss of Bromine: The [M - Br]⁺ ion (m/z 180, 182) can lose its second bromine radical to form the cyanophenyl cation at m/z 101 . [C₇H₃BrN]⁺ → [C₇H₃N]⁺ + •Br

-

Loss of HCN from [M - Br]⁺: The bromobenzonitrile cation (m/z 180, 182) can also lose HCN to produce a bromophenyl cation at m/z 153 and 155 . [C₇H₃BrN]⁺ → [C₆H₃Br]⁺ + HCN

Analysis of the NIST mass spectrum for the analogous 4-bromobenzonitrile shows significant peaks for the molecular ion [M]•⁺, the loss of bromine [M-Br]⁺, and the loss of HCN [M-HCN]•⁺, supporting these proposed pathways.[13]

Visualization of the Fragmentation Cascade

The logical relationship between the parent molecular ion and its primary fragments can be effectively visualized. The following diagram illustrates the core fragmentation pathways predicted for this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Summary of Key Ions

The table below consolidates the principal ions expected in the EI mass spectrum of this compound.

| m/z (Isotopologues) | Proposed Structure / Formula | Neutral Loss | Comments |

| 259, 261, 263 | [C₇H₃Br₂N]•⁺ | - | Molecular ion cluster. Exhibits 1:2:1 ratio. |

| 232, 234, 236 | [C₆H₃Br₂]•⁺ | HCN | Loss of hydrogen cyanide from M•⁺. |

| 180, 182 | [C₇H₃BrN]⁺ | •Br | Loss of a bromine radical from M•⁺. |

| 153, 155 | [C₆H₃Br]⁺ | •Br, HCN | Sequential loss from M•⁺. |

| 101 | [C₇H₃N]⁺ | 2 •Br | Loss of both bromine radicals. |

| Table 2: Summary of predicted key fragment ions for this compound. |

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, a standard gas chromatography-mass spectrometry (GC-MS) protocol should be employed. This methodology ensures sample purity and provides high-quality spectral data.

Objective: To acquire the electron ionization mass spectrum of a this compound standard.

Methodology:

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution of this compound in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Perform a serial dilution to a working concentration of 1-10 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40 - 400.

-

Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the spectrum, identifying the molecular ion cluster and key fragment ions as detailed in this guide. Compare empirical results with the predicted data.

-

Conclusion

The mass spectrometry fragmentation pattern of this compound is highly predictable and informative. The presence of the 1:2:1 molecular ion cluster at m/z 259, 261, and 263 provides immediate confirmation of the dibromo-substitution. Subsequent fragmentation via the loss of a bromine radical (to m/z 180, 182) and hydrogen cyanide (to m/z 232, 234, 236) are the dominant pathways, yielding a rich spectrum that allows for confident structural confirmation. This guide provides a robust framework for scientists to interpret and predict the mass spectral behavior of this and structurally related compounds.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C7H3Br2N | CID 20270707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H3Br2N) [pubchemlite.lcsb.uni.lu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.5 [people.whitman.edu]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Benzonitrile, 4-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Prospective X-ray Crystal Structure of 3,4-Dibromobenzonitrile

Abstract

This technical guide addresses the synthesis, crystallization, and prospective X-ray crystal structure of 3,4-Dibromobenzonitrile. In the absence of a publicly available crystal structure, this document provides researchers, scientists, and drug development professionals with a comprehensive, predictive framework. It details a robust synthetic protocol, a systematic methodology for single-crystal growth, and an expert analysis of the anticipated intermolecular interactions that would govern the crystal packing of this compound. By leveraging data from analogous structures and established principles of crystallography, this guide serves as a practical roadmap for researchers seeking to determine and understand the solid-state architecture of this compound, a key intermediate in various chemical syntheses.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a versatile chemical intermediate whose utility spans agrochemicals and materials science.[1] Its molecular architecture, featuring a benzene ring substituted with two bromine atoms and a nitrile group, presents multiple reaction sites for further chemical elaboration.[1][2] Understanding the solid-state structure of this compound through X-ray crystallography is paramount. The precise arrangement of molecules in the crystal lattice, dictated by a network of intermolecular interactions, influences critical physicochemical properties such as solubility, melting point, and stability. For drug development professionals, knowledge of the crystal structure is foundational for polymorph screening and the rational design of new chemical entities.

As of the date of this publication, the specific X-ray crystal structure of this compound has not been deposited in major crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).[3] Therefore, this guide adopts a forward-looking, methodological approach. It is designed to empower researchers to successfully synthesize, crystallize, and ultimately determine the crystal structure of this important molecule.

Synthesis and Purification of this compound

A reliable synthesis of this compound is the prerequisite for obtaining high-quality single crystals. While various synthetic routes to halogenated benzonitriles exist, a common and effective method involves the Sandmeyer reaction, starting from a corresponding aniline, or a cyanation reaction from a dibromobenzene precursor. For instance, the synthesis of the related 3,4-dichlorobenzonitrile has been achieved through a two-step process of bromination and subsequent cyanidation.[4] A plausible and efficient synthesis for this compound would proceed from 3,4-dibromoaniline.

Proposed Synthetic Protocol

Step 1: Diazotization of 3,4-Dibromoaniline

-

In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, add 3,4-dibromoaniline to a solution of hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at this temperature.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

Purification for Crystallization

The purity of the starting material is critical for successful crystallization. The crude product should be purified, for example, by column chromatography on silica gel using a hexane/ethyl acetate gradient. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Experimental Protocol for Single-Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often a process of methodical screening of various conditions.[5] For a small organic molecule like this compound, several common techniques can be employed.

Recommended Crystallization Techniques

-

Slow Evaporation: This is the most straightforward method. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[6]

-

Solvent/Anti-Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Crystals form at the interface as the anti-solvent slowly diffuses into the solvent layer, reducing the solubility of the compound.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains an anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Step-by-Step Crystallization Workflow

-

Solvent Screening: Begin by testing the solubility of purified this compound in a range of common organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, methanol, ethanol, toluene).

-

Preparation of Saturated Solutions: Prepare saturated or near-saturated solutions of the compound in the most promising solvents at room temperature or with gentle heating.

-

Setting up Crystallization Experiments:

-

For slow evaporation, filter the saturated solutions into clean, small vials. Cover the vials with parafilm and pierce a few small holes with a needle.

-

For solvent/anti-solvent diffusion, place the saturated solution in a narrow tube and carefully layer the anti-solvent on top.

-

-

Incubation and Observation: Store the crystallization experiments in a vibration-free environment at a constant temperature. Monitor them periodically under a microscope for the formation of single crystals.

-

Crystal Harvesting: Once well-formed crystals of sufficient size (ideally > 0.1 mm in all dimensions) are observed, carefully harvest them using a cryo-loop and mount them on a goniometer for X-ray diffraction analysis.

Predicted Crystal Structure and Intermolecular Interactions

While the experimental structure is unknown, we can predict the key intermolecular interactions that will likely define the crystal packing of this compound based on its molecular structure and data from analogous compounds. The crystal structure of 4-bromobenzonitrile, for example, has been determined and provides a useful reference.[7]

Key Predicted Interactions

-

Halogen Bonding (Br···N): The bromine atoms on the benzene ring are potential halogen bond donors, while the nitrogen atom of the nitrile group is a halogen bond acceptor. It is highly probable that strong Br···N halogen bonds will be a primary motif in the crystal packing, organizing the molecules into chains or sheets.

-

C-H···N Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors to the nitrile nitrogen, further stabilizing the crystal lattice.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, likely in an offset or parallel-displaced fashion, to maximize attractive forces and minimize repulsion.

-

C-H···Br Interactions: Weak hydrogen bonds between aromatic C-H groups and bromine atoms on adjacent molecules may also contribute to the overall packing energy.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal.

Hypothetical Crystallographic Data

The following table presents a set of hypothetical crystallographic parameters for this compound. These values are based on typical ranges observed for small, brominated organic molecules and should be considered as an educated prediction pending experimental determination.

| Parameter | Predicted Value |

| Chemical Formula | C₇H₃Br₂N |

| Formula Weight | 260.91 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 9 |

| c (Å) | 12 - 18 |

| α (°) | 90 |

| β (°) | 90 - 105 (for Monoclinic) |

| γ (°) | 90 |

| Volume (ų) | 800 - 1200 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.8 - 2.2 |

Visualizations

The following diagrams illustrate the molecular structure of this compound and the predicted key intermolecular interactions that would likely be observed in its crystal structure.

Caption: Molecular structure of this compound.

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound. While an experimentally determined crystal structure is not yet available, the protocols and predictive analyses presented herein offer a solid foundation for researchers to pursue this endeavor. The elucidation of the X-ray crystal structure of this compound will be a valuable contribution to the field, providing crucial insights into its solid-state properties and informing its application in the development of new materials and pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H3Br2N | CID 20270707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystallography Open Database (COD) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 4. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 3,4-Dibromobenzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3,4-Dibromobenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (3,4-DBN), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[] Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explore the foundational principles governing solubility. It synthesizes theoretical predictions based on molecular structure with actionable, field-proven experimental protocols for empirical determination. The guide emphasizes the causality behind solvent selection, procedural steps, and the critical impact of solubility on reaction kinetics, purification, formulation, and bioavailability.[2][3] It includes a detailed methodology for solubility assessment, a predictive framework for solvent selection, and essential safety and handling information.

Introduction: The Critical Role of Solubility

This compound (C₇H₃Br₂N) is an aromatic nitrile whose utility as a building block is well-established.[] Its molecular structure, featuring a rigid phenyl ring substituted with two bromine atoms and a polar nitrile group, imparts a unique physicochemical profile that dictates its behavior in solution.

For the synthetic chemist, solubility is a primary determinant of reaction success. Achieving a homogeneous reaction medium is essential for optimal molecular interaction, influencing reaction rates and yields. Furthermore, solubility differences between the desired product and impurities are the cornerstone of purification techniques like recrystallization and chromatography.

In the context of drug development, solubility is a non-negotiable parameter that profoundly impacts a drug candidate's lifecycle.[4][5] Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs, as dissolution is often the rate-limiting step for absorption.[3][6] Consequently, a thorough understanding of a compound's solubility in various organic solvents is crucial for early-stage formulation, enabling the development of effective delivery systems.[2]

This guide provides the theoretical grounding and practical methodologies required to expertly navigate the challenges associated with the solubility of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a valuable initial guidepost, suggesting that substances with similar polarities are more likely to be soluble in one another.[7][8]

Molecular Structure Analysis of this compound:

-

Polar Moiety: The nitrile group (-C≡N) is highly polar due to the large electronegativity difference between carbon and nitrogen, creating a strong dipole moment. This region of the molecule can participate in dipole-dipole interactions.

-

Nonpolar Moiety: The benzene ring substituted with two bromine atoms is predominantly nonpolar and lipophilic. It interacts primarily through weaker London dispersion forces.

This dichotomous structure predicts that 3,4-DBN will not be readily soluble in the extremes of the polarity spectrum. It is poorly soluble in water due to the large, hydrophobic dibromophenyl ring. Similarly, its solubility in purely nonpolar aliphatic solvents like hexane is limited by the high-energy polar nitrile group. The most effective solvents will be those that can successfully interact with both the polar and nonpolar regions of the molecule.

Solvent Classes and Predicted Interactions:

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments but lack acidic protons.[9] They are highly effective at solvating the polar nitrile group of 3,4-DBN. Their organic nature also allows for favorable interactions with the aromatic ring. This class of solvents is predicted to be the most effective for dissolving 3,4-DBN.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have significant dipole moments. While they can interact with the nitrile group, their hydrogen-bonding network must be disrupted, which requires energy. Their effectiveness will be moderate, generally lower than polar aprotic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Aromatic solvents like toluene may offer slightly better solubility than aliphatic solvents like hexane due to potential π-π stacking interactions with the benzene ring of 3,4-DBN. However, their inability to effectively solvate the polar nitrile group will significantly limit overall solubility.[9]

Predictive Solubility Framework for this compound

While extensive empirical data for 3,4-DBN is not consolidated in publicly available literature, a predictive framework based on the theoretical principles discussed above is highly valuable for initial solvent screening.

| Solvent Class | Example Solvents | Key Interaction Mechanism | Predicted Relative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Dipole-Dipole Interactions | High | Strong solvation of the polar nitrile group combined with favorable interactions with the aromatic ring.[9] |

| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, London Dispersion | Medium to High | Moderately polar nature effectively bridges the polar and nonpolar moieties of the solute. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Dipole-Dipole (weak) | Medium | Moderate polarity allows for some interaction with the nitrile group, but less effective than polar aprotic solvents. |

| Ketones | Acetone | Dipole-Dipole | Medium | Similar to ethers, offers moderate solvation capabilities for the dual-nature solute. |

| Polar Protic | Ethanol, Methanol | H-Bonding, Dipole-Dipole | Low to Medium | Energy is required to disrupt the solvent's H-bond network; less efficient solvation of the nonpolar ring. |

| Aromatic | Toluene, Benzene | π-π Stacking, London Dispersion | Low | Favorable interaction with the aromatic ring but poor solvation of the highly polar nitrile group. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | London Dispersion | Very Low | Ineffective at solvating the polar nitrile group, leading to poor overall solubility. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive, quantitative solubility data, an empirical approach is necessary. The equilibrium shake-flask method is a robust and widely accepted technique for this purpose.[10]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvent (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of 3,4-DBN in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid 3,4-DBN to a vial. The key is to ensure that a visible amount of undissolved solid remains after equilibration, confirming saturation. Record the approximate mass added.

-

Solvent Addition: Accurately dispense a known volume or mass of the solvent into the vial containing the solid.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully draw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturate solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted sample and the standard solutions by HPLC. Use the peak area from the chromatogram to determine the concentration of 3,4-DBN in the diluted sample by referencing the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of 3,4-DBN in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining the equilibrium solubility of 3,4-DBN.

Safety and Handling

A comprehensive understanding of a compound's hazards is paramount for safe laboratory practice.

Hazards of this compound: According to GHS classifications, this compound is associated with the following hazards[11]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

Always consult the full Safety Data Sheet (SDS) for the specific material being used before commencing any work.[13]

Conclusion

The solubility of this compound is a complex property dictated by its unique molecular structure, which contains both polar and nonpolar functionalities. While polar aprotic solvents like DMF and DMSO are predicted to be the most effective, empirical determination using robust methods like the shake-flask protocol is essential for obtaining precise quantitative data. This information is indispensable for chemists and pharmaceutical scientists to control reaction conditions, design efficient purification strategies, and develop viable drug formulations. By integrating theoretical principles with rigorous experimental validation, researchers can effectively harness the chemical potential of this important synthetic intermediate.

References

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility and its Importance.pptx [slideshare.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. ucd.ie [ucd.ie]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 10. youtube.com [youtube.com]

- 11. This compound | C7H3Br2N | CID 20270707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound - CAS:188984-35-2 - Sunway Pharm Ltd [3wpharm.com]

- 13. lobachemie.com [lobachemie.com]

Introduction: Bridging Theory and Experiment for 3,4-Dibromobenzonitrile

An In-Depth Technical Guide to the Theoretical Calculation of 3,4-Dibromobenzonitrile